2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE
Description
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is a synthetic organic compound that belongs to the class of benzoxazoles It is characterized by the presence of a benzoxazole ring fused with a piperazine ring, which is further substituted with a fluorobenzenesulfonyl group
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S/c18-13-5-7-14(8-6-13)25(22,23)21-11-9-20(10-12-21)17-19-15-3-1-2-4-16(15)24-17/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNWOLYITXTMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzoxazole derivative with piperazine under suitable conditions, often in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes and receptors.
Biology: The compound is used in biological studies to understand its interaction with various biomolecules and its effects on cellular processes.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Pharmaceuticals: The compound is studied for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of 2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-4,8-DIMETHYLQUINOLINE: This compound has a quinoline ring instead of a benzoxazole ring, which may result in different biological activities and properties.
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE: This compound contains a pyridine ring and a nitrile group, which can influence its reactivity and applications.
Uniqueness
2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is unique due to its specific combination of a benzoxazole ring with a piperazine ring and a fluorobenzenesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
